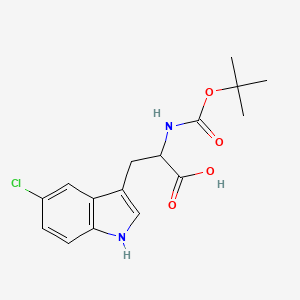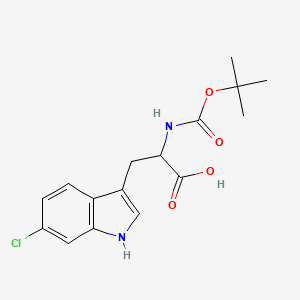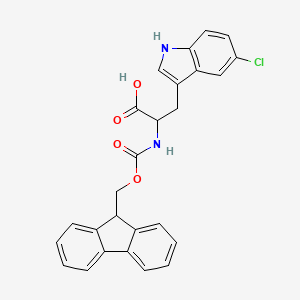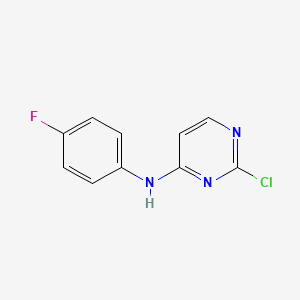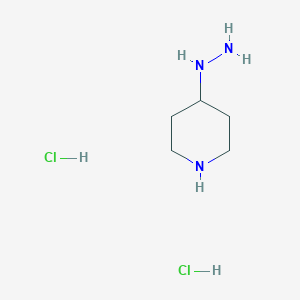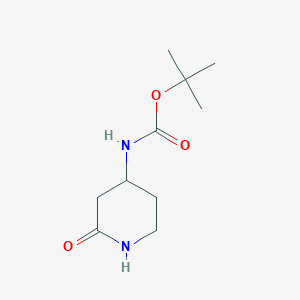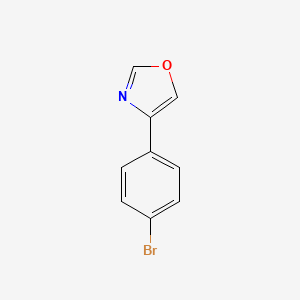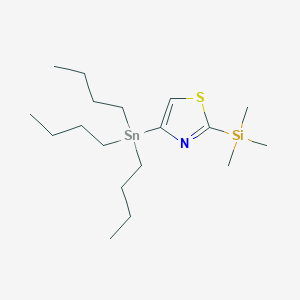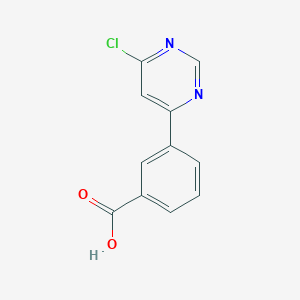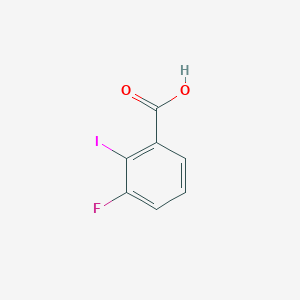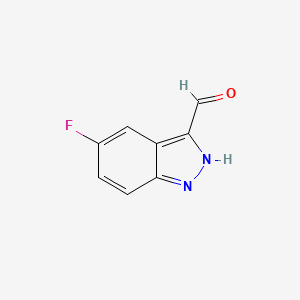
5-氟-1H-吲唑-3-甲醛
描述
5-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
5-Fluoro-1H-indazole-3-carbaldehyde has several scientific research applications:
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
5-Fluoro-1H-indazole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a versatile compound in the field of medicinal chemistry . . Indole derivatives are known to be precursors for the synthesis of biologically active structures .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity, a key determinant of adme properties, is reported to be 052 (iLOGP) and 145 (XLOGP3) . This suggests that the compound may have good bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
5-Fluoro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with protein kinase enzymes, which are crucial for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves the binding of 5-Fluoro-1H-indazole-3-carbaldehyde to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
5-Fluoro-1H-indazole-3-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 5-Fluoro-1H-indazole-3-carbaldehyde can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and survival . Additionally, it can impact gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-1H-indazole-3-carbaldehyde involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain protein kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis . Additionally, 5-Fluoro-1H-indazole-3-carbaldehyde can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that 5-Fluoro-1H-indazole-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 5-Fluoro-1H-indazole-3-carbaldehyde has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, 5-Fluoro-1H-indazole-3-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
5-Fluoro-1H-indazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound undergoes oxidative metabolism, leading to the formation of metabolites that can be further conjugated and excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 5-Fluoro-1H-indazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate and exert its biological effects . Additionally, binding proteins can facilitate the distribution of 5-Fluoro-1H-indazole-3-carbaldehyde to specific cellular compartments, influencing its localization and activity .
Subcellular Localization
5-Fluoro-1H-indazole-3-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another approach involves the palladium or copper-catalyzed cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or DIBAL .
Industrial Production Methods
Industrial production methods for 5-Fluoro-1H-indazole-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
5-Fluoro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include 5-Fluoro-1H-indazole-3-carboxylic acid (from oxidation), 5-Fluoro-1H-indazole-3-methanol (from reduction), and various substituted indazole derivatives (from substitution reactions).
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A non-fluorinated analog that serves as a precursor for various biologically active molecules.
5-Bromo-1H-indole-3-carbaldehyde: A brominated analog with similar chemical properties but different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity.
Uniqueness
5-Fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group allows for further functionalization and interaction with biological targets.
属性
IUPAC Name |
5-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNWTAOWXACOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622092 | |
| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485841-48-3 | |
| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


